molecular formula C6H4N2O4<br>C6H4N2O4<br>C6H4(NO2)2 B052904 1,3-Dinitrobenzene CAS No. 99-65-0

1,3-Dinitrobenzene

Cat. No.: B052904
CAS No.: 99-65-0
M. Wt: 168.11 g/mol
InChI Key: WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Description

1,3-Dinitrobenzene (1,3-DNB), also known as m-dinitrobenzene, is a nitroaromatic compound with the molecular formula C₆H₄N₂O₄ and a molecular weight of 168.11 g/mol . It is structurally characterized by two nitro (-NO₂) groups positioned at the 1 and 3 carbon atoms of the benzene ring. This compound is primarily used in the synthesis of dyes, polymers, pesticides, and explosives .

1,3-DNB is highly reactive and classified as a potent toxicant. Chronic exposure disrupts oxidative metabolism by inhibiting the pyruvate dehydrogenase complex (PDHc), leading to neuropathology resembling thiamine deficiency . It also induces testicular apoptosis via downregulation of Bcl-2 and upregulation of Bax proteins in Sertoli cells . Environmental exposure occurs through contaminated water, soil, or air near munition plants, with trace levels detected in marine organisms like blue mussels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinitrophenylene can be synthesized through various methods. One common approach involves the nitration of chlorobenzene using nitric acid and sulfuric acid as catalysts. The reaction typically occurs at elevated temperatures to ensure complete nitration. Another method involves the use of nitrochlorobenzene, NaOH, and CuI as catalysts, with the reaction taking place at 75-85°C .

Industrial Production Methods

In industrial settings, the preparation of dinitrophenylene often involves the use of ionic liquids as catalysts. This method not only improves the reaction yield but also reduces the production of by-products and environmental pollution. The reaction typically involves p-nitrohalogenated benzene and an organic salt auxiliary agent in a solvent for etherification .

Chemical Reactions Analysis

Chemical Reactions

1,3-DNB can undergo various chemical reactions, including:

  • Nitration: Reacts with nitric acid to form a mixture of trinitrobenzenes, which are high-explosive . Uncontrolled nitration can lead to detonation comparable to TNT .
  • Reactions with Oxidizing Materials: May react vigorously with oxidizing materials .
  • Reactions with Carbanions: Anionic σ-adducts of 1,3-dinitrobenzene can be generated and reacted with carbanions in the gas phase .
  • Reactions with Nucleophiles: this compound reacts with methoxide ion in methanol solution .
  • Reduction: Nitro functionalities can be reduced to amine functionalities, forming products such as 2,4-diaminophenol, m-nitroaniline, m-phenylenediamine and 2-amino-4-nitrophenol .
  • Reaction with Acetophenone: this compound reacts with acetophenone in the presence of hydroxide ion .
  • Photochemical Degradation: this compound can be degraded in aqueous solution under ultraviolet (UV) irradiation .
  • Copper-catalyzed Regioselective Arylation: this compound can be used as a reactant to synthesize 2′,6′-dinitrobiphenyl-4-ol and 1-nitrodibenzofuran via copper-catalyzed regioselective arylation .
  • Metabolic Impairment: 1,3-DNB can interfere with cellular energy metabolism through inhibition of pyruvate dehydrogenase complex (PDHc) . This inhibition may result from the direct adduction of lipoic acid constituents by 1,3-DNB or its metabolites .

Environmental Fate

1,3-DNB can enter the environment during the production of TNT or through photochemical reactions of 2,4-dinitrotoluene . It persists in air, water, and soil and degrades slowly .

Toxicological Information

  • Methemoglobin Formation: The main biochemical activity of 1,3-DNB is the production of methemoglobin .
  • Inhibition of PDHc: 1,3-DNB exposure inhibits pyruvate dehydrogenase complex (PDHc), disrupting oxidative energy metabolism .
  • Hemolytic Anemia: Exposure to 1,3-DNB can result in elevated levels of urobilinogen, indicating hemolysis .
  • Health Effects: Exposure to 1,3-DNB can cause cyanosis, an indication of deficient blood oxygenation .
  • Symptoms: Symptoms of exposure may include peripheral and central cyanosis .
  • Exposure Limits: NIOSH REL: TWA 1 mg/m3, IDLH 50 mg/m3; OSHA PEL: TWA 1 mg/m3; ACGIH TLV: TWA 0.15 ppm .

Scientific Research Applications

Chemical Synthesis

1,3-DNB serves as a precursor in the synthesis of various chemical compounds. It is primarily used in the production of:

  • Dyes and Pigments : 1,3-DNB is utilized to synthesize azo dyes, which are important in textile and food industries.
  • Pharmaceuticals : It acts as an intermediate in the synthesis of pharmaceutical compounds, including certain anti-cancer agents and anti-inflammatory drugs.

Environmental Studies

1,3-DNB is also significant in environmental chemistry due to its presence as a contaminant from industrial processes, particularly during the manufacturing of explosives like TNT (2,4,6-trinitrotoluene). Key points include:

  • Toxicological Impact : Studies indicate that 1,3-DNB can adversely affect aquatic life. For instance, it has been shown to interfere with photosynthesis in plants, impacting species such as tomatoes and corn . Algae toxicity thresholds range from 170 to 700 ppb .
  • Environmental Monitoring : The compound is monitored as part of environmental assessments related to military activities and industrial discharges. Its presence in wastewater highlights the need for effective treatment methods to mitigate ecological impacts .

Toxicological Research

Research on the toxicological effects of 1,3-DNB provides insights into its health risks. Key findings include:

  • Methemoglobinemia : Exposure to 1,3-DNB can lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues .
  • Animal Studies : Animal studies have demonstrated that chronic exposure can result in behavioral changes and reproductive damage. For example, rats exposed to doses as low as 6 mg/kg/day showed increased mortality rates over extended periods .
  • Risk Assessment Models : Physiologically-based pharmacokinetic (PBPK) models are being developed to better understand the absorption and metabolism of 1,3-DNB in humans based on animal toxicity data .

Case Study 1: Environmental Impact Assessment

A study conducted by the U.S. Army evaluated the discharge of 1,3-DNB during TNT production. It was found that significant quantities enter the environment through wastewater treatment systems. Recommendations included improving wastewater treatment processes to effectively remove this compound and its precursors from effluents .

Case Study 2: Toxicological Profile Analysis

The Agency for Toxic Substances and Disease Registry (ATSDR) published a toxicological profile for 1,3-DNB that highlighted its effects on blood parameters in animals. The study indicated that prolonged exposure could lead to anemia and other systemic health issues .

Data Table: Toxicological Effects of this compound

Study ReferenceDosage (mg/kg/day)Observed Effects
Cody et al. (1981)Up to 14No histopathological changes observed
Linder et al. (1986)Up to 6Increased mortality in rats
Evenson et al. (1989)40Decreased sperm production

Mechanism of Action

Dinitrophenylene exerts its effects by interacting with specific molecular targets and pathways. In biochemical studies, it is known to uncouple oxidative phosphorylation by preventing the reassociation of coupling enzymes with electron transport particles. This leads to an increase in respiration and a decrease in ATP production .

Comparison with Similar Compounds

Structural Isomers: 1,2-DNB and 1,4-DNB

The positional isomerism of nitro groups significantly influences physicochemical and biochemical properties:

Property 1,3-DNB 1,2-DNB 1,4-DNB References
Oxidation by Nitrobenzene Dioxygenase Produces 4-nitrocatechol at rates comparable to nitrobenzene Not studied No measurable activity
Electrochemical Behavior Second reduction potential shifts with 1,3-diphenylurea Similar shift observed Similar shift observed
Toxicity Testicular apoptosis, neurotoxicity Limited data Limited data

Electrochemical studies reveal isomer-specific interactions with urea derivatives .

Other Nitroaromatic Compounds

Trinitrotoluene (TNT) and Dinitrotoluene (DNT)

  • Explosive Applications : While 1,3-DNB is used in explosives, TNT (2,4,6-trinitrotoluene) and DNT isomers (2,4-DNT, 2,6-DNT) are more prevalent in munitions.
  • Detection Sensitivity : Sensors like MICA show higher selectivity for TNT (limit of detection: 1.03 µg) compared to 1,3-DNB due to distinct electron-withdrawing effects .
  • Environmental Persistence : Both 1,3-DNB and TNT are detected in marine ecosystems, but TNT degrades into metabolites like 2-ADNT and 4-ADNT, whereas 1,3-DNB remains stable .

1,3,5-Trinitrobenzene (1,3,5-TNB)

  • Toxicity : 1,3,5-TNB shares hematotoxic effects with 1,3-DNB (e.g., methemoglobinemia and anemia) but lacks detailed mechanistic studies .
  • Structural Rigidity : The symmetrical nitro group arrangement in 1,3,5-TNB enhances stability but reduces metabolic versatility compared to 1,3-DNB .

Toxicity Mechanisms Compared to Non-Nitroaromatics

Compound Target System Mechanism Unique Findings References
1,3-DNB Blood, CNS, Testes PDHc inhibition, ROS/RNS generation Disrupts blood-brain barrier (BBB) permeability via F-actin cytoskeleton changes
Fluorocitrate Astrocytes Glial metabolic inhibition No BBB permeability changes
TNT Liver, Skin Metabolic disruption Causes dermatitis and hepatotoxicity

Key Insight : Unlike fluorocitrate, 1,3-DNB increases BBB permeability by altering endothelial cell cytoskeletons .

Data Tables

Table 1: Physicochemical Properties of Dinitrobenzenes

Property 1,3-DNB 1,2-DNB 1,4-DNB
Molecular Weight (g/mol) 168.11 168.11 168.11
CAS Number 99-65-0 528-29-0 100-25-4
Melting Point (°C) 89–90 117–118 173–174
Solubility in Water Low Low Low
Primary Use Dyes, Explosives Chemical Intermediate Explosives, Polymers

Sources:

Table 2: Environmental Detection Methods

Compound Analytical Method Detection Limit Sample Matrix
1,3-DNB GC/MS-SIM (EPA 8270E) Trace levels (µg/L) Groundwater, Mussels
TNT MICA Sensor 1.03 µg Water, Soil
2,4-DNT Molecularly Imprinted Polymers 10 µmol/L Laboratory

Biological Activity

1,3-Dinitrobenzene (1,3-DNB) is a synthetic compound primarily used in the production of explosives and dyes. Its biological activity has garnered attention due to its toxicological effects and potential health implications. This article reviews the biological activity of 1,3-DNB, focusing on its mechanisms of toxicity, carcinogenic potential, and effects on various biological systems.

Mechanisms of Toxicity

1,3-DNB exhibits several toxicological effects that are primarily attributed to its ability to induce methemoglobinemia. This condition arises when nitro groups in 1,3-DNB are reduced to reactive nitroaromatic radical anions, which can lead to the formation of methemoglobin in red blood cells. This process disrupts oxygen transport, resulting in symptoms such as cyanosis, headache, and dizziness .

Table 1: Mechanisms of Toxicity Associated with this compound

MechanismDescription
MethemoglobinemiaFormation of methemoglobin from nitro group reduction
Hemolytic AnemiaReduction in red blood cell count leading to anemia
Reproductive ToxicityDisruption of spermatogenesis and male fertility issues
NeurotoxicityPotential neurotoxic effects via astrocyte injury and adenosine metabolism

Biological Activity and Inhibition Studies

Recent studies have shown that 1,3-DNB acts as a mixed inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to increased levels of extracellular adenosine, which has neuroprotective properties but may also contribute to energy deprivation in astrocytes . The inhibition kinetics revealed an IC50 value of 284 μM for ADA with positive cooperativity observed in binding interactions .

Case Study: Astrocyte Response to 1,3-DNB Exposure

A study conducted on DI TNC-1 astrocytes demonstrated that exposure to concentrations ranging from 10–500 μM of 1,3-DNB resulted in a concentration-dependent increase in extracellular adenosine over 24 hours. This finding suggests that while astrocytes may initially respond protectively through adenosine release, prolonged exposure could lead to detrimental effects due to energy deprivation .

Carcinogenic Potential

The carcinogenic potential of 1,3-DNB has been evaluated through various studies. While definitive links to human carcinogenicity remain inconclusive, animal studies indicate that exposure may lead to reproductive toxicity and behavioral changes . The Ames test has shown positive mutagenic results for 1,3-DNB under specific conditions, suggesting a need for further investigation into its long-term effects on human health .

Table 2: Summary of Carcinogenic Studies on this compound

Study TypeFindings
Ames TestPositive mutagenicity in several trials
Animal StudiesIndications of reproductive toxicity and hemolytic anemia
Long-term EffectsUncertain long-term health implications; further research needed

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 1,3-dinitrobenzene (1,3-DNB) in laboratory settings?

  • Methodological Answer : 1,3-DNB is typically synthesized via nitration of nitrobenzene under controlled conditions. Purification involves recrystallization using ethanol or methanol to achieve ≥97% purity, as noted in anhydrous preparations . Key parameters include maintaining reaction temperatures below 50°C to avoid byproduct formation. Impurity analysis via HPLC/UV (e.g., ≤10% H₂O) is critical for reproducibility in downstream applications .

Q. Which analytical techniques are most effective for detecting 1,3-DNB in environmental or biological samples?

Q. What are the primary toxicological effects of 1,3-DNB exposure in mammalian models?

Advanced Research Questions

Q. How does 1,3-DNB’s electrochemical behavior influence its reactivity in synthetic or environmental systems?

  • Methodological Answer : Cyclic voltammetry in DMF reveals two reduction peaks (-0.8 V and -1.2 V vs. Ag/AgCl). The second reduction potential shifts positively in the presence of hydrogen-bond donors like 1,3-diphenylurea, suggesting urea-mediated stabilization of radical intermediates . Researchers should account for solvent polarity and co-solute interactions when designing electrocatalytic degradation studies.

Q. What factors govern the environmental persistence and bioaccumulation potential of 1,3-DNB?

Q. How can contradictory data on 1,3-DNB’s genotoxicity be resolved?

Q. What safety protocols are recommended for handling 1,3-DNB in laboratory settings?

  • Methodological Answer : OSHA mandates airborne exposure limits of 1 mg/m³ (8-hour TWA). Use fume hoods for synthesis, and store samples at 2–8°C in amber glass to prevent photodegradation . Emergency protocols require methemoglobinemia antidotes (e.g., methylene blue) and immediate decontamination of spills with activated carbon .

Q. What advanced chromatographic methods improve specificity in 1,3-DNB detection?

Q. How does 1,3-DNB interact with metabolic pathways in energy-deprived cells?

  • Methodological Answer : In astrocytes, 1,3-DNB inhibits adenosine deaminase (Ki = 12 µM), elevating extracellular adenosine levels and triggering A2B receptor-mediated cAMP dysregulation . Use fluorogenic substrates (e.g., 2’-deoxyadenosine) and live-cell imaging to map real-time metabolic flux disruptions .

Q. What biomarkers are under investigation for monitoring chronic 1,3-DNB exposure?

Properties

IUPAC Name

1,3-dinitrobenzene
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InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H
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InChI Key

WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O4, Array
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DSSTOX Substance ID

DTXSID9024065
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Molecular Weight

168.11 g/mol
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Physical Description

M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], YELLOW CRYSTALS., Pale-white or yellow solid.
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Boiling Point

556 °F at 756 mmHg (NTP, 1992), 302.8 °C @ 770 mm Hg, 300-303 °C, 572 °F
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Flash Point

302 °F (NIOSH, 2023), 302 °F, 302 °F (CLOSED CUP), 149 °C
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Solubility

0.02 % (NIOSH, 2023), 1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate, Very soluble in acetone and ethanol; soluble in ether, In water, 533 mg/l @ 25 °C, Solubility in water: very poor, 0.02%
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Density

1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.575 @ 18 °C/4 °C, 1.6 g/cm³, 1.58
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Vapor Density

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.0002 [mmHg], 2X10-4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:
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Color/Form

Yellowish crystals, Colorless to yellow, rhombic needles or plates, Pale white or yellow, crystalline solid.

CAS No.

99-65-0
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Melting Point

194 °F (NTP, 1992), 89-90 °C, 90 °C, 192 °F
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Synthesis routes and methods

Procedure details

2,4-Diaminophenol is prepared by the catalytic hydrogenation of 2,4-dinitrophenol or less conveniently be reduction in acid solution by metals. It is also formed by the electrolytic reduction of 3-dinitrobenzene or 3-nitroaniline in sulfuric acid (L. Gatterman, Chem. Ber., 1893, 26, p. 1848). 2,6-Diaminophenol is formed by the reduction of 2,6-dinitrophenol (J. Post and C. Stuckenberg, Ann., 1880, 205, p. 79). 2,5-Diaminophenol and 4,5-diaminophenol and prepared from the corresponding nitroaminophenol (F. Kehrmann, Chem. Ber., 1897, 30, p. 2096; 1898, 31, p. 2403). 3,5-Diaminophenol (m.p. 168°-170° C.) is formed from phloroglucinol and aqueous ammonia (J. Pollak, Monatsh, 1893, 14, p. 425).
Quantity
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dinitrobenzene
1,3-Dinitrobenzene
1,3-Dinitrobenzene
1,3-Dinitrobenzene
1,3-Dinitrobenzene
1,3-Dinitrobenzene

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